

Application Note: Protocols for Assessing Skin Penetration of Piroxicam Topical Formulations

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Compound of Interest

Compound Name: Piroxicam

Cat. No.: B610120

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Audience: This document is intended for researchers, scientists, and drug development professionals involved in the formulation and evaluation of topical drug delivery systems.

Introduction

Piroxicam is a potent non-steroidal anti-inflammatory drug (NSAID) used for its analgesic and antipyretic properties. While effective when administered orally, its use can be limited by gastrointestinal side effects such as bleeding and ulceration[1][2][3]. Topical formulations offer a promising alternative by delivering **piroxicam** directly to the site of inflammation, which can minimize systemic exposure and associated adverse effects[2]. The primary challenge in developing topical products is overcoming the barrier function of the skin, particularly the stratum corneum.

This application note provides detailed protocols for conducting in vitro skin penetration assays to evaluate the performance of various **piroxicam** topical formulations. The two primary methods covered are the Franz Diffusion Cell assay for quantifying drug permeation through the skin and the tape stripping technique for measuring drug retention within the stratum corneum.

Part 1: In Vitro Skin Permeation Assay using Franz Diffusion Cells

This assay is the gold standard for evaluating the percutaneous absorption of topical formulations. It measures the amount of drug that permeates through a skin sample from a

donor compartment into a receptor fluid over time.

Experimental Protocol

1. Materials and Equipment:

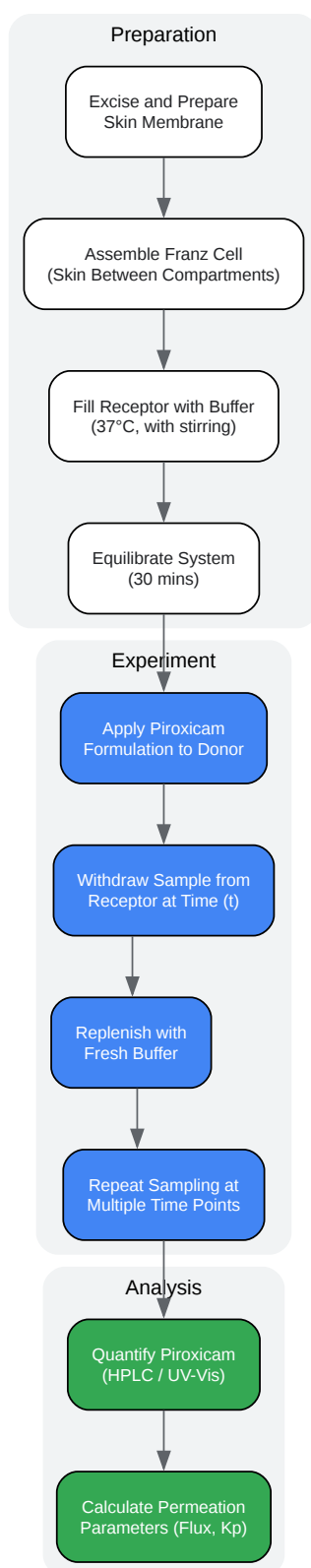
- Franz Diffusion Cells (static or flow-through type)[3][4][5]
- Full-thickness or epidermal skin membrane (e.g., human, porcine, or rat skin)[1][2][5][6]
- Receptor solution: Phosphate Buffered Saline (PBS) pH 7.4 or 6.8[2][7]
- Magnetic stirrer and stir bars
- Circulating water bath maintained at 37°C[2][5][7]
- **Piroxicam** topical formulation (e.g., gel, emulgel, cream)
- Syringes and needles for sampling
- Analytical instrument for quantification (HPLC or UV-Vis Spectrophotometer)

2. Methodology:

- Skin Membrane Preparation:
 - Excise full-thickness abdominal skin from a suitable animal model (e.g., Wistar rat)[8]. Remove subcutaneous fat and connective tissues carefully.
 - Cut the prepared skin into appropriate sizes to fit the Franz diffusion cells.
 - Store the skin frozen until use. Prior to the experiment, thaw the skin at room temperature.
- Franz Diffusion Cell Assembly:
 - Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, ensuring the stratum corneum side faces the donor compartment[9].
 - Clamp the two compartments together securely.

- Fill the receptor compartment with a known volume of pre-warmed (37°C) receptor solution (e.g., PBS pH 7.4), ensuring no air bubbles are trapped beneath the skin[2][7].
- Place a magnetic stir bar in the receptor compartment and place the assembled cell on a magnetic stirrer.
- Allow the skin to equilibrate with the receptor solution for approximately 30 minutes[9].
- Formulation Application and Sampling:
 - Apply a known quantity (e.g., 1 gram) of the **piroxicam** formulation uniformly onto the surface of the skin in the donor compartment[7][9].
 - Cover the donor compartment to prevent evaporation (e.g., with parafilm)[7].
 - At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot (e.g., 1 mL) of the receptor solution through the sampling port[5][6].
 - Immediately replenish the receptor compartment with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions[6][7].
- Sample Analysis:
 - Analyze the collected samples for **piroxicam** concentration using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

Experimental Workflow: Franz Diffusion Cell Assay



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Caption: Workflow for the in vitro skin permeation study using a Franz diffusion cell.

Part 2: Stratum Corneum Drug Quantification using Tape Stripping

This minimally invasive technique is used to sequentially remove layers of the stratum corneum to determine the amount of drug retained in this outermost skin layer after topical application[10][11][12].

Experimental Protocol

1. Materials and Equipment:

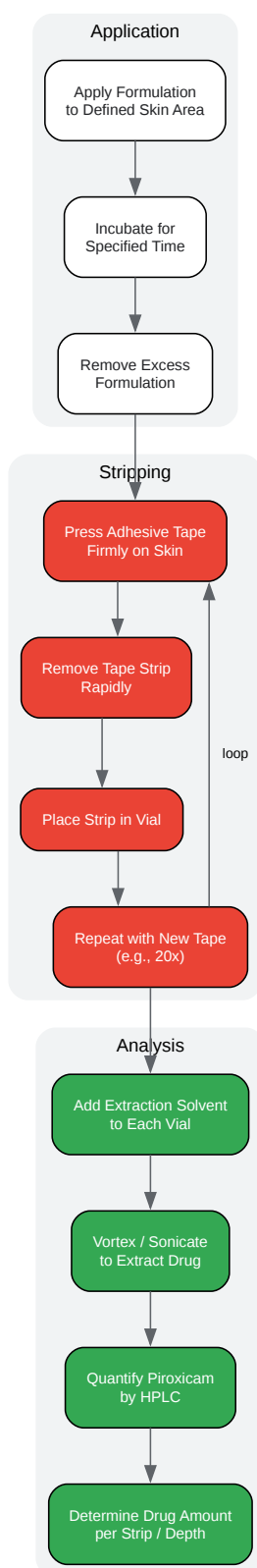
- Adhesive tape (e.g., 3M Scotch® Magic™ Tape, D-Squame®)
- Scissors
- Forceps
- Vials or tubes for sample collection
- Solvent for extraction (e.g., methanol, mobile phase)[2]
- Vortex mixer and/or sonicator
- Analytical instrument for quantification (HPLC)

2. Methodology:

- Formulation Application:
 - Apply a known amount of the **piroxicam** formulation to a defined area of the skin (in vivo on a subject or ex vivo on an excised skin sample).
 - Allow the formulation to remain on the skin for a specified period.
 - At the end of the application period, gently remove any excess formulation from the skin surface (e.g., with a cotton swab).
- Tape Stripping Procedure:

- Cut a piece of adhesive tape slightly larger than the application area.
- Press the tape firmly and uniformly onto the treated skin area for a consistent duration (e.g., 3-5 seconds)[13].
- Remove the tape strip in one swift, smooth motion[13].
- Place the tape strip into a labeled vial.
- Repeat the process with fresh pieces of tape for a predetermined number of strips (e.g., 20-30 strips) to remove the majority of the stratum corneum[10][13].
- Drug Extraction and Analysis:
 - Add a known volume of a suitable extraction solvent (e.g., 3 mL of mobile phase) to each vial containing a tape strip[2].
 - Agitate the vials (e.g., vortex for 2 minutes, sonicate for 15 minutes) to extract the **piroxicam** from the tape and corneocytes.
 - Analyze the resulting solution for **piroxicam** concentration using a validated HPLC method.

Experimental Workflow: Tape Stripping Protocol



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Caption: Workflow for quantifying **piroxicam** in the stratum corneum using tape stripping.

Part 3: Analytical Quantification of Piroxicam

Accurate quantification is critical. HPLC is the most common method due to its specificity and sensitivity.

- High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is typically used.
 - Column: C18 column (e.g., 150mm x 4.6 mm, 5 μ m)[14].
 - Mobile Phase: A mixture of an aqueous buffer and an organic solvent, such as Methanol and Water (pH adjusted to 3.2) in a 55:45 v/v ratio[14] or water and acetonitrile (50:50) [15].
 - Flow Rate: 0.5-1.5 mL/min[5][15].
 - Detection: UV detector set at 254 nm, 273 nm, 354 nm, or 360 nm[5][15][16].
 - Retention Time: Typically short, around 2-5 minutes[3][5][15].
- UV-Vis Spectrophotometry: A simpler but less specific method.
 - Solvent: The receptor solution (e.g., PBS pH 6.8) can often be used as the blank[7].
 - Detection Wavelength: **Piroxicam** can be detected at wavelengths such as 287 nm or 353 nm[6][7].

Part 4: Data Presentation and Analysis

The collected data is used to calculate key permeation parameters.

- Cumulative Amount Permeated: Plot the cumulative amount of **piroxicam** permeated per unit area (μ g/cm²) against time (h).
- Steady-State Flux (J_{ss}): The slope of the linear portion of the cumulative amount versus time curve, representing the rate of drug permeation at steady state (μ g/cm²/h)[6].

- Enhancement Ratio (ER): The ratio of the steady-state flux of a formulation containing a penetration enhancer to the flux of a control formulation without the enhancer[6][8].
 - $ER = J_{ss} \text{ (with enhancer)} / J_{ss} \text{ (control)}$

Table 1: Effect of Penetration Enhancers on Piroxicam Skin Permeation

Enhancer	Concentration (% w/w)	Formulation Base	Skin Model	Enhancement Ratio (ER)	Reference
DMSO	5%	Aqupec HV-505 Gel	Shed Snakeskin	2.34*	[4]
Oleic Acid	1.0%	HPMC Gel	Rat Skin	>4.0	[6]
Isopropyl Myristate (IPM)	10%	HPMC Gel	Rat Skin	~1.5	[6]
Myrj 52	0.25%	Emulgel	Rat Skin	3.11	[8]
Polyoxyethylene-2-oleyl ether	Not specified	Poloxamer Gel	Rat Skin	2.84	[17]
Cineole	0.25 - 2%	Emulgel	Rat Skin	<1.0	[8]
Transcutol P	0.25 - 2%	Emulgel	Rat Skin	<1.0	[8]

*Calculated from permeation rates provided in the source. **Estimated from graphical data in the source.

Table 2: Comparison of Piroxicam Permeation from Different Formulations

Formulation Type	Key Excipients	Skin Model	Permeation Flux (Jss) ($\mu\text{g}/\text{cm}^2/\text{h}$)	Reference
Simple Hydroalcoholic Gel	Carbopol	Rat Skin	0.44 ± 0.11	[8]
Emulgel Base	Lecithin, IPM	Rat Skin	4.36 ± 0.25	[8]
Nanocream (pH 7.4)	Palm Oil Esters, Tween 80	Rat Skin	Higher than marketed gel	[3]
Poloxamer Gel (1% Piroxicam)	Poloxamer 407	Rat Skin	Rate decreased with higher poloxamer conc.	[17]
Solid Lipid Nanoparticle (SLN) Gel	Carbopol 934	Rat Epidermis	Sustained permeation vs. conventional gel	[9]

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